3,6-Diiodopyridazine
Overview
Description
3,6-Diiodopyridazine is a chemical compound with the molecular formula C4H2I2N2. It is a derivative of pyridazine, where two iodine atoms are substituted at the 3rd and 6th positions of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Diiodopyridazine can be synthesized through several methods. One common approach involves the iodination of pyridazine derivatives. For instance, the reaction of pyridazine with iodine and a suitable oxidizing agent, such as potassium iodate, can yield this compound. The reaction typically occurs in an organic solvent like acetic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Cross-Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.
Major Products:
Substitution Reactions: Products include 3,6-diaminopyridazine or 3,6-dithiopyridazine, depending on the nucleophile used.
Cross-Coupling Reactions: Products include various biaryl compounds or alkynyl derivatives, depending on the coupling partners.
Scientific Research Applications
3,6-Diiodopyridazine has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of bioactive molecules, which can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,6-Diiodopyridazine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, certain derivatives may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
3,6-Dibromopyridazine: Similar in structure but with bromine atoms instead of iodine. It has different reactivity and applications.
3,6-Dichloropyridazine: Contains chlorine atoms and is used in different chemical reactions and applications.
2,5-Diiodopyridine: Another iodinated pyridine derivative with distinct chemical properties and uses.
Uniqueness: 3,6-Diiodopyridazine is unique due to the presence of iodine atoms, which confer specific reactivity and properties. The iodine atoms make it a versatile intermediate for various chemical transformations, particularly in cross-coupling reactions. Its derivatives also exhibit unique biological activities, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
3,6-diiodopyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLHXKPPHRIJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290589 | |
Record name | 3,6-diiodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20698-04-8 | |
Record name | 20698-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-diiodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diiodopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,6-diiodopyridazine a valuable reagent in organic synthesis?
A: this compound serves as a versatile precursor for creating diverse pyridazine derivatives. The presence of two iodine atoms allows for various modifications through metal-catalyzed cross-coupling reactions, enabling the introduction of different substituents at the 3 and 6 positions. [, ] This versatility makes it a valuable tool in medicinal chemistry and materials science for designing new compounds with tailored properties.
Q2: Can you provide an example of how this compound is used to synthesize more complex molecules?
A: One example is the synthesis of 3,6-disubstituted pyridazines, which are important structural motifs in various bioactive compounds. Researchers successfully synthesized a series of novel 3-halo-6-(4-substituted-phenoxy)pyridazines and 3,6-di-(4-substituted-phenoxy)pyridazines starting from 3,6-dichloropyridazine or this compound. [] They utilized palladium-catalyzed cross-coupling reactions to introduce different phenoxy groups at the desired positions, demonstrating the compound's utility in building diverse pyridazine-based structures.
Q3: Are there any alternative synthetic routes to access important pyridazine derivatives starting from this compound?
A: Yes, besides the traditional cross-coupling reactions, this compound can be utilized in radical reactions to access highly functionalized pyridazines. One study explored a novel approach involving the radicalic ethoxycarbonylation of 3-iodopyridazines, including this compound, to synthesize valuable tri- and tetrasubstituted pyridazines. [] This method provides an efficient way to introduce ester groups into the pyridazine core, expanding the scope of accessible derivatives.
Q4: Has this compound been used to investigate the properties of reactive intermediates?
A: Yes, researchers have employed this compound as a precursor to study the elusive 3,6-didehydropyridazine biradical, a heterocyclic analog of para benzyne. [] Through matrix isolation infrared spectroscopic studies and computational analysis, they aimed to characterize this highly reactive intermediate. Although the biradical was found to be unstable, these studies provided valuable insights into its reactivity and ring-opening mechanisms.
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